(S)-2-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)propan-1-ol
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Description
(S)-2-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)propan-1-ol is a useful research compound. Its molecular formula is C34H62O3Si2 and its molecular weight is 575 g/mol. The purity is usually 95%.
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Scientific Research Applications
Overview
Ethylene and propylene were polymerized using siloxy-substituted bis(indenyl) ansa-metallocenes, including rac-[ethylenebis(2-(tert-butyldimethylsiloxy)indenyl)]zirconium dichloride. These complexes showed high polymerization activities, particularly for α-olefins. The synthesis and characterization of these complexes are described, highlighting their potential in polymerization processes (Leino et al., 1997).
Synthesis of 1alpha,25-dihydroxyvitamin D3 Analogues
Overview
A new method for synthesizing 1alpha,25-dihydroxyvitamin D3 and its analogues was developed. This involved preparing the A-ring part starting from epichlorohydrin and coupling it with the C,D-ring part via Suzuki-Miyaura reaction. This method highlights the application of complex molecular structures in synthesizing vitamin D analogues (Hanazawa et al., 2003).
Non-Iterative Asymmetric Synthesis of C15 Polyketide Spiroketals
Overview
The synthesis of spiroketals derived from 2,2'-methylenebis[furan] was accomplished with high stereo- and enantioselectivity. These compounds were evaluated for cytotoxicity against various cancer cell lines, illustrating the application in developing potential cancer therapies (Meilert et al., 2004).
Stereoselectivity in Claisen Rearrangements
Overview
The study focused on Claisen rearrangements of E and Z isomers of specific allyl alcohols derived from 4,6-O-ethylidene-D-glucose. This research contributes to the understanding of stereochemical outcomes in organic reactions, important in the development of pharmaceuticals and complex organic molecules (Tadano et al., 1990).
Properties
IUPAC Name |
(2S)-2-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H62O3Si2/c1-24(23-35)29-18-19-30-26(15-14-20-34(29,30)9)16-17-27-21-28(36-38(10,11)32(3,4)5)22-31(25(27)2)37-39(12,13)33(6,7)8/h16-17,24,28-31,35H,2,14-15,18-23H2,1,3-13H3/b26-16+,27-17+/t24-,28-,29-,30+,31+,34-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUHPAHBCMHESO-NZAAPPJWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H62O3Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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